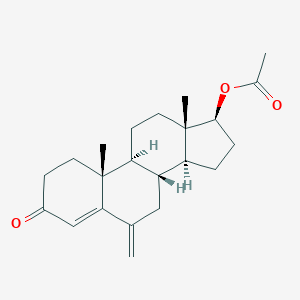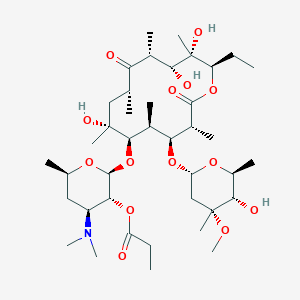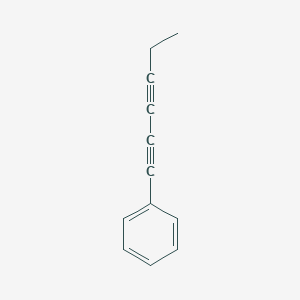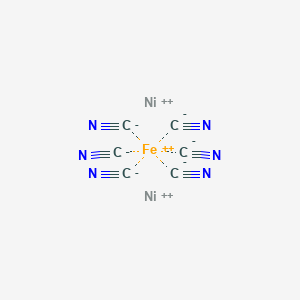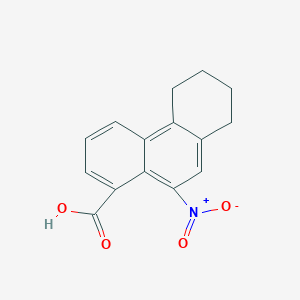
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid, commonly known as NTPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTPC is a nitrophenanthrene carboxylic acid and is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon.
Wissenschaftliche Forschungsanwendungen
NTPC has several potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. NTPC has also been investigated for its antibacterial and antifungal properties. Additionally, NTPC has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of NTPC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. NTPC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
NTPC has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, which can lead to cell death. NTPC has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, NTPC has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NTPC in lab experiments is its high purity and stability. NTPC is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using NTPC is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on NTPC. One area of interest is the development of NTPC-based fluorescent probes for the detection of metal ions. Another potential application is the use of NTPC in the development of new antitumor drugs. Additionally, further studies are needed to fully understand the mechanism of action of NTPC and its potential use in the treatment of various diseases.
Conclusion
In conclusion, NTPC is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an antitumor agent, antibacterial and antifungal agent, and fluorescent probe make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of NTPC and its potential use in the development of new drugs and diagnostic tools.
Synthesemethoden
The synthesis of NTPC involves the nitration of phenanthrene followed by the reduction of the nitro group to an amino group, which is then oxidized to form the carboxylic acid. The synthesis of NTPC is a multistep process that requires careful handling of reagents and reaction conditions.
Eigenschaften
CAS-Nummer |
14861-12-2 |
|---|---|
Produktname |
10-Nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
10-nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h3,6-8H,1-2,4-5H2,(H,17,18) |
InChI-Schlüssel |
IXLLAVBUXBNIQK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C3C=CC=C(C3=C(C=C2C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1CCC2=C3C=CC=C(C3=C(C=C2C1)[N+](=O)[O-])C(=O)O |
Andere CAS-Nummern |
14861-12-2 |
Synonyme |
10-nitro-5,6,7,8-tetrahydrophenanthrene-1-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



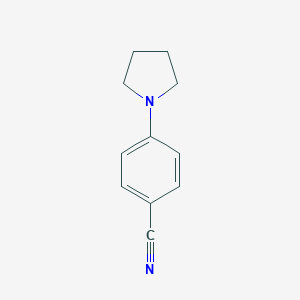
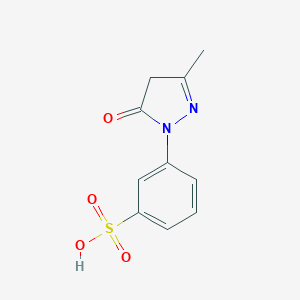
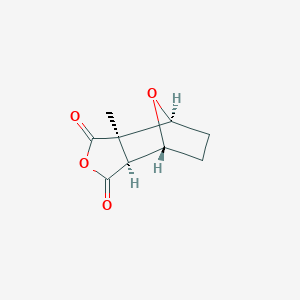
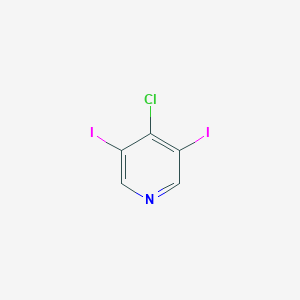
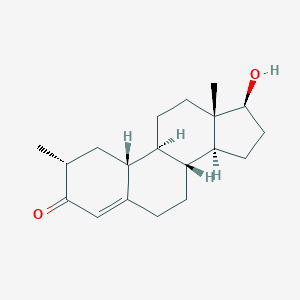
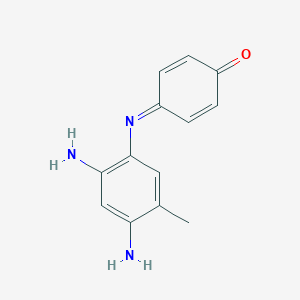
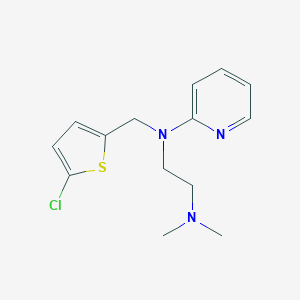
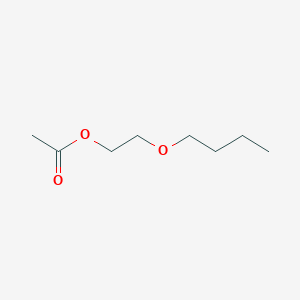
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)

